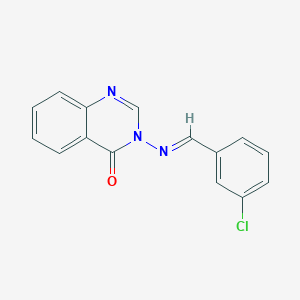
3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This particular compound features a quinazolinone core with a 3-chlorobenzylideneamino substituent, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 3-chlorobenzaldehyde with 4-aminoquinazolin-4(3H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in different quinazolinone derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which may exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an antitumor and anticonvulsant agent.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit specific enzymes or proteins involved in cell proliferation and survival. The antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A core structure with diverse biological activities.
3-Chlorobenzylidene derivatives: Compounds with similar substituents that exhibit various biological properties.
Uniqueness
3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one is unique due to its specific combination of the quinazolinone core and the 3-chlorobenzylideneamino substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H10ClN3O |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
3-[(E)-(3-chlorophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-5-3-4-11(8-12)9-18-19-10-17-14-7-2-1-6-13(14)15(19)20/h1-10H/b18-9+ |
InChI Key |
PCIISUUAPSCTRR-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


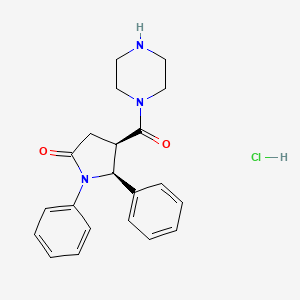

![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
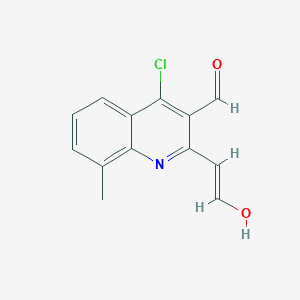

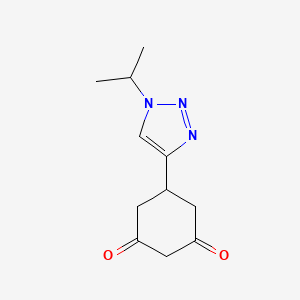
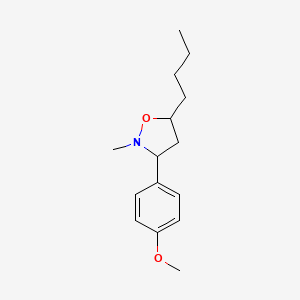
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
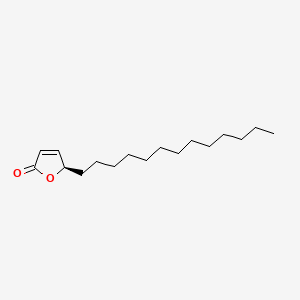
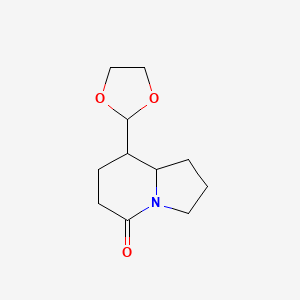
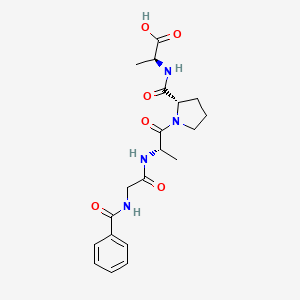
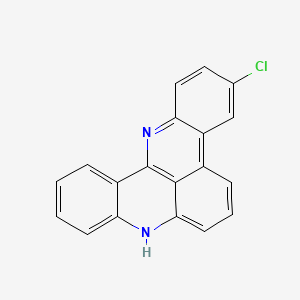
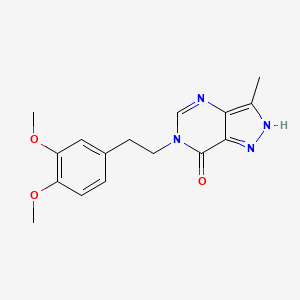
![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)
